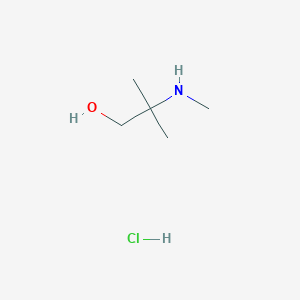![molecular formula C8H11NO3 B2801921 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid CAS No. 2287282-52-2](/img/structure/B2801921.png)
2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid” is a type of organic compound . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and similar structures has been a topic of interest for many research groups worldwide . A general approach to 3-azabicyclo-[3.1.1]heptanes, which are related to the compound , involves the reduction of spirocyclic oxetanyl nitriles .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C8H11NO3/c10-6(11)3-8-1-5(2-8)7(12)9-4-8/h5H,1-4H2,(H,9,12)(H,10,11) . This indicates that the compound has a bicyclic structure with an azabicyclo[3.1.1]heptane core .Aplicaciones Científicas De Investigación
Therapeutic Potential in Inflammatory Diseases
Studies have synthesized analogs related to 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid, evaluating their effectiveness in treating inflammatory conditions. For instance, the synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid have shown promise for treating ulcerative colitis, suggesting a new lead for treatment based on the anti-inflammatory properties of these compounds (Jilani, Shomaf, & Alzoubi, 2013).
Role in Analgesic and Anti-inflammatory Agents
Further research into derivatives of related structures has identified compounds with potent analgesic and anti-inflammatory activities. For example, a study on (7‐acyl‐5‐chloro‐2‐oxo‐3H‐benzoxazol‐3‐yl)alkanoic acid derivatives found them to be potent analgesic and anti-inflammatory agents, comparable or superior to aspirin and indomethacin, without inducing significant gastric lesions in animal models (Ünlü, Baytas, Kupeli, & Yeşilada, 2003).
Antitumor Activity Exploration
Research into tricyclic analogues of related compounds, such as 9-oxo-9H-xanthene-4-acetic acid, has explored their potential in causing hemorrhagic necrosis in tumor models, indicating a narrow structure-activity relationship essential for antitumor activity. This highlights the importance of specific structural features in mediating biological effects relevant to cancer treatment (Rewcastle et al., 1991).
Synthesis and Chemical Characterization
The synthesis and chemical characterization of related compounds have provided valuable insights into their potential applications in drug development. For instance, the synthesis of novel 2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives as serotonin 5-HT4 receptor agonists has contributed to the understanding of gastrointestinal motility disorders, highlighting the versatility of these compounds in addressing various therapeutic needs (Suzuki et al., 2001).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6(11)3-8-1-5(2-8)7(12)9-4-8/h5H,1-4H2,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKOIBDTICZHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2801838.png)
![7-phenyl-3-(m-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2801841.png)
![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2801843.png)
![3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2801844.png)



![2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2801850.png)

![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B2801856.png)
![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2801857.png)
![methyl 2-(2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2801858.png)
![N-[2-(4-Cyclopropyl-1,2,4-triazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2801860.png)
![N-(2,4-dimethylphenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2801861.png)